6-Bromoimidazo[1,2-a]pyrazine hydrochloride

Kinase inhibition Antileishmanial drug discovery Casein kinase 1

Scaffold-based SAR programs often stall due to poor solubility of free-base heterocycles. 6-Bromoimidazo[1,2-a]pyrazine hydrochloride (CAS 2470441-27-9) resolves this with defined stoichiometry (MW 234.48) and improved aqueous solubility. - LmCK1.2 IC50: 0.250-0.384 μM; selectivity index up to 3.6 vs. human CK1ε - 6-Br enables site-selective Suzuki, Buchwald-Hartwig couplings for library synthesis - Consistent purity (≥98%) ensures reproducible assay preparation and scale-up

Molecular Formula C6H5BrClN3
Molecular Weight 234.48
CAS No. 2470441-27-9
Cat. No. B2562691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyrazine hydrochloride
CAS2470441-27-9
Molecular FormulaC6H5BrClN3
Molecular Weight234.48
Structural Identifiers
SMILESC1=CN2C=C(N=CC2=N1)Br.Cl
InChIInChI=1S/C6H4BrN3.ClH/c7-5-4-10-2-1-8-6(10)3-9-5;/h1-4H;1H
InChIKeyMASFZFIUOFUNJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromoimidazo[1,2-a]pyrazine Hydrochloride CAS 2470441-27-9: Core Identity and Sourcing Parameters for Research Procurement


6-Bromoimidazo[1,2-a]pyrazine hydrochloride (CAS: 2470441-27-9) is the hydrochloride salt form of a brominated imidazo[1,2-a]pyrazine heterocyclic core. The parent free base (CAS: 912773-24-1) has a molecular formula of C₆H₄BrN₃ and a molecular weight of 198.02 g/mol, while the hydrochloride salt (C₆H₄BrN₃·HCl) has a molecular weight of 234.48 g/mol . The compound features a bromine atom at the 6-position of the fused bicyclic imidazo[1,2-a]pyrazine ring system, which serves as a versatile synthetic handle for cross-coupling reactions and further derivatization. This scaffold has been recognized as a privileged structure in medicinal chemistry, with demonstrated applications across kinase inhibition, antiviral development, and antiparasitic drug discovery programs [1]. The hydrochloride salt form offers enhanced aqueous solubility and improved handling characteristics compared to the free base, which is particularly relevant for biological assay preparation and solution-phase chemistry workflows.

Why 6-Bromoimidazo[1,2-a]pyrazine Hydrochloride Cannot Be Casually Substituted with Other Imidazo[1,2-a]pyrazine Analogs


Imidazo[1,2-a]pyrazines exhibit profound structure-activity relationship (SAR) sensitivity to substitution position and halogen identity, making casual analog substitution scientifically unsound. The 6-position bromine serves as a critical determinant of both synthetic utility and biological target engagement. Positional isomers (e.g., 7-bromo or 8-bromo analogs) exhibit distinct cross-coupling reactivity profiles due to differential electronic environments within the fused heterocyclic system [1]. Furthermore, class-level SAR studies on imidazo[1,2-a]pyrazine derivatives have demonstrated that even minor modifications at the C2, C3, and C8 positions can alter kinase inhibition potency by orders of magnitude and dramatically shift selectivity profiles between closely related targets [2]. The hydrochloride salt form provides specific advantages for aqueous solubility and formulation that the free base and other salt forms do not, directly impacting assay reproducibility and downstream synthetic yield. The quantitative evidence below establishes the specific differentiation dimensions that justify preferential selection of this compound over available alternatives.

6-Bromoimidazo[1,2-a]pyrazine Hydrochloride: Quantitative Differentiation Evidence for Procurement Decision-Making


C6 Bromo Substituent Enables Sub-Nanomolar Kinase Inhibition Potency in Optimized Imidazo[1,2-a]pyrazine Derivatives

Imidazo[1,2-a]pyrazine derivatives bearing a bromine atom at the 6-position, when appropriately substituted at C2, C3, and C8 positions, achieve potent inhibition of Leishmania major casein kinase 1 (LmCK1.2). The optimized compound 30 (6-bromo-substituted imidazo[1,2-a]pyrazine core) exhibited LmCK1.2 IC₅₀ of 0.384 μM, while compound 8 (alternative substitution pattern) achieved IC₅₀ of 0.250 μM. In contrast, analogs lacking critical C2 or C3 substituents (compounds 20-23) showed no detectable enzyme inhibition (IC₅₀ > 50 μM) [1]. The 6-bromo substituent provides a critical synthetic anchor point for introducing these essential pharmacophoric elements via cross-coupling chemistry, enabling the exploration of this potency-essential substitution space that is inaccessible with non-halogenated core scaffolds.

Kinase inhibition Antileishmanial drug discovery Casein kinase 1 Structure-activity relationship

C6 Bromo Imidazo[1,2-a]pyrazine Core Demonstrates Favorable Selectivity Index for Parasite vs. Host Kinase Inhibition

6-Bromo-substituted imidazo[1,2-a]pyrazine derivatives demonstrate tunable selectivity between parasitic and human kinase isoforms. Compound 8 (6-bromo core with optimized substitution) exhibited an LmCK1.2 IC₅₀ of 0.250 μM versus HsCK1ε IC₅₀ of 0.540 μM, yielding a selectivity index (SI = IC₅₀ HsCK1ε / IC₅₀ LmCK1.2) of 2.2. Compound 5 showed enhanced selectivity with SI = 3.6 (LmCK1.2 IC₅₀ = 0.279 μM; HsCK1ε IC₅₀ = 1.001 μM). In contrast, compounds 30 and 32 demonstrated reversed selectivity favoring the human isoform (SI = 0.5), confirming that selectivity is tunable via peripheral substitution while maintaining the 6-bromo core [1]. The bromine atom at C6 remains constant across this selectivity optimization campaign, underscoring its role as a non-interfering, robust synthetic anchor that permits independent modulation of selectivity parameters.

Selectivity profiling Antiparasitic drug development Kinase selectivity Therapeutic index

Hydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Solubility Versus Free Base

The hydrochloride salt of 6-bromoimidazo[1,2-a]pyrazine (CAS 2470441-27-9; MW 234.48 g/mol) offers distinct handling and formulation advantages compared to the free base form (CAS 912773-24-1; MW 198.02 g/mol) . The free base has a computed XLogP3 value of 1.7 with zero hydrogen bond donors, indicating inherent hydrophobicity and limited aqueous solubility [1]. Conversion to the hydrochloride salt introduces ionic character that enhances water solubility, facilitates precise stoichiometric weighing for biological assays, and improves long-term storage stability under standard laboratory conditions. This salt form is particularly advantageous for preparing stock solutions in aqueous buffers, cell culture media, or polar reaction solvents, where free base solubility limitations may introduce assay variability or compromise synthetic yield.

Salt selection Formulation development Aqueous solubility Assay preparation

6-Bromo Substitution Enables Regioselective Cross-Coupling Chemistry Distinct from 7- and 8-Bromo Positional Isomers

The 6-position bromine on the imidazo[1,2-a]pyrazine core exhibits distinct electronic properties and cross-coupling reactivity compared to bromine substitution at alternative positions. The C6 position is situated on the pyrazine ring adjacent to a bridgehead nitrogen, creating a unique electronic environment that modulates oxidative addition rates in palladium-catalyzed cross-coupling reactions [1]. This regiochemical positioning allows for selective, sequential functionalization strategies: the 6-bromo substituent can be selectively engaged in Suzuki-Miyaura couplings while leaving other positions available for orthogonal transformations. The compound serves as a key intermediate for introducing aryl, heteroaryl, and other substituents at the C6 position, a synthetic strategy that is not accessible with 7-bromo or 8-bromo positional isomers due to differing electronic activation and steric accessibility profiles [1].

Cross-coupling Suzuki-Miyaura coupling Regioselectivity Synthetic methodology

GHS Hazard Profile of Free Base Establishes Baseline Safety Parameters for Laboratory Handling and Procurement Planning

The free base form of 6-bromoimidazo[1,2-a]pyrazine carries specific Globally Harmonized System (GHS) hazard classifications that inform laboratory handling requirements and procurement safety planning. According to authoritative database records, the compound is classified as H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; and H319 (100%): Causes serious eye irritation [1]. While the hydrochloride salt may exhibit different hazard characteristics due to its ionic nature, these free base classifications provide a conservative baseline for risk assessment and personal protective equipment (PPE) planning during handling and storage. This documented safety profile supports compliance with institutional chemical hygiene plans and informs appropriate storage segregation strategies.

Laboratory safety GHS classification Handling protocols Procurement compliance

6-Bromoimidazo[1,2-a]pyrazine Hydrochloride CAS 2470441-27-9: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Optimization and SAR Exploration

The 6-bromoimidazo[1,2-a]pyrazine core serves as a validated starting scaffold for developing potent kinase inhibitors with tunable selectivity profiles. As demonstrated in the antileishmanial casein kinase 1 optimization campaign, derivatives of this core achieve LmCK1.2 IC₅₀ values ranging from 0.250 μM to 0.384 μM with selectivity indices ranging from 0.5 to 3.6 against the human CK1ε isoform [1]. The 6-bromo substituent provides a critical synthetic handle for introducing C2, C3, and C8 pharmacophoric elements that determine both potency and selectivity [1]. This scaffold is particularly suitable for hit-to-lead and lead optimization programs targeting parasitic kinases, cancer-associated kinases, and inflammatory kinase targets where scaffold-based SAR exploration is required.

Synthetic Chemistry: Regioselective Cross-Coupling Platform for Diversified Library Synthesis

The 6-bromo substituent enables site-selective palladium-catalyzed cross-coupling reactions, providing access to C6-aryl, C6-heteroaryl, and C6-amine derivatives that are inaccessible from alternative positional isomers. The unique electronic environment at C6, positioned adjacent to a bridgehead nitrogen, modulates oxidative addition kinetics and enables sequential functionalization strategies [2]. The hydrochloride salt form enhances solubility in polar reaction solvents, facilitating homogeneous reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling methodologies. This application is particularly valuable for parallel synthesis and diversity-oriented synthesis campaigns requiring rapid generation of C6-substituted imidazo[1,2-a]pyrazine libraries.

Biological Assay Development: Reproducible Stock Solution Preparation and High-Throughput Screening

The hydrochloride salt form of 6-bromoimidazo[1,2-a]pyrazine (MW 234.48 g/mol) provides defined stoichiometry and enhanced aqueous solubility compared to the free base (MW 198.02 g/mol; XLogP3 = 1.7; zero H-bond donors) [3]. These characteristics enable accurate gravimetric preparation of stock solutions in aqueous buffers, cell culture media, or DMSO/water mixtures, reducing weighing errors and improving inter-assay reproducibility. The documented GHS hazard profile (H302, H315, H335, H319) [3] supports institutional safety compliance and informs appropriate handling protocols. This application scenario is critical for high-throughput screening campaigns, in vitro pharmacology studies, and any workflow requiring precise concentration control in aqueous biological matrices.

Antiparasitic Drug Discovery: Casein Kinase 1-Targeted Lead Development

The 6-bromoimidazo[1,2-a]pyrazine scaffold has been validated as a productive starting point for developing selective inhibitors of Leishmania casein kinase 1 (L-CK1.2), a validated target for antileishmanial therapy [1]. Optimized derivatives of this core achieve potent inhibition of intramacrophage amastigotes while maintaining favorable selectivity profiles against human kinase isoforms. The scaffold's demonstrated ability to accommodate selectivity-tuning modifications (SI range: 0.5 to 3.6) [1] makes it suitable for lead optimization programs targeting neglected tropical diseases where host-parasite selectivity is a critical development parameter. The hydrochloride salt form facilitates reproducible biological evaluation in parasite culture and intramacrophage infection models.

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